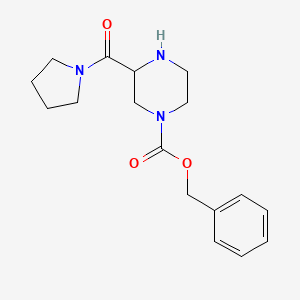

Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C17H23N3O3 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H23N3O3/c21-16(19-9-4-5-10-19)15-12-20(11-8-18-15)17(22)23-13-14-6-2-1-3-7-14/h1-3,6-7,15,18H,4-5,8-13H2 |

InChI Key |

LSEIWRBWDGJYBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)C2CN(CCN2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Acylation of Piperazine Derivatives

The most common route involves acylation of benzyl-protected piperazine derivatives with pyrrolidine-1-carbonyl chlorides. This method exploits the nucleophilic character of secondary amines in the piperazine ring.

General Workflow:

-

Starting Material: Benzyl piperazine-1-carboxylate is synthesized via carbamate formation between benzylamine and piperazine-1-carbonyl chloride.

-

Acylation Step: The intermediate undergoes acylation at position 3 using pyrrolidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) and a coupling agent (e.g., EDC or DCC).

-

Purification: Crude products are purified via column chromatography or crystallization.

Example Reaction (Adapted from Source):

| Parameter | Value |

|---|---|

| Solvent | DMF or DCM |

| Base | K₂CO₃ or Triethylamine |

| Temperature | 0–20°C or Room Temperature |

| Reaction Time | 12–60 hours |

| Yield | 52.7–60% |

In a representative procedure from Source, benzyl piperazine-1-carboxylate reacted with 4-bromo-2-methylbutan-2-ol in DMF at 0–20°C for 60 hours, yielding 52.7% of the product after purification. While this example involves alkylation, analogous conditions apply to acylation with carbonyl chlorides.

Coupling Reactions Using Carbonylating Agents

Alternative methods employ carbonylating agents such as phosgene or chloroformates to introduce the pyrrolidine carbonyl group. These reactions often require controlled conditions to avoid over-acylation.

Procedure Highlights:

-

Phosgene-Mediated Coupling:

-

Chloroformate Activation:

Key Challenges:

-

Regioselectivity: The piperazine ring’s symmetrical structure necessitates directing groups or steric control to ensure acylation at position 3.

-

Side Reactions: Over-acylation at position 6 or decomposition under strong acidic/basic conditions must be mitigated.

Reaction Optimization Strategies

Solvent and Base Selection

Case Study:

In Source, a reaction in 1,4-dioxane with potassium carbonate and tetrabutylammonium iodide at 100°C achieved a 60% yield, demonstrating the role of phase-transfer catalysts in improving reaction efficiency.

Temperature and Reaction Time

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Temperature | 0–25°C | Suppresses side reactions |

| Reaction Time | 12–24 hours | Ensures completion without decomposition |

Example:

A 60-hour reaction at 0–20°C in DMF yielded 52.7% of a related compound, highlighting the trade-off between reaction time and yield.

Comparative Analysis of Synthetic Methods

Reaction Conditions and Yields

| Method | Solvent | Base/Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Acylation | DMF | K₂CO₃ | 0–20°C | 60h | 52.7% | |

| Alkylation | 1,4-Dioxane | K₂CO₃, TBACI | 100°C | 1h | 60% | |

| Hydroboration | THF | BH₃, NaBH₄ | −20°C | 12h | 71–83% |

Insights:

Mechanistic Insights

The acylation mechanism involves:

-

Deprotonation: The base (e.g., K₂CO₃) deprotonates the piperazine amine, enhancing nucleophilicity.

-

Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of pyrrolidine-1-carbonyl chloride.

-

Byproduct Neutralization: Triethylamine scavenges HCl, driving the reaction to completion.

Challenges and Considerations

Steric and Electronic Effects

Purification Challenges

| Method | Advantages | Limitations |

|---|---|---|

| Column Chromatography | High purity (>95%) | Labor-intensive, low throughput |

| Crystallization | Scalable, cost-effective | Requires suitable solvent/anti-solvent systems |

Best Practice:

A combination of flash chromatography (for small-scale synthesis) and crystallization (for industrial production) is recommended .

Chemical Reactions Analysis

Types of Reactions

Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate can be converted to its corresponding carboxylic acid derivative.

Reduction: The reduction process can yield the corresponding amine derivative.

Substitution: Substitution reactions can produce various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

Pharmaceutical Industry

Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate is being investigated as a potential lead compound for:

- Antidepressants : Its structural similarity to known antidepressants suggests it may interact with neurotransmitter systems, particularly serotonin receptors, offering potential anxiolytic and mood-enhancing effects.

- Antimicrobial Agents : Preliminary studies indicate that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial therapies.

Chemical Research

The compound serves as an important intermediate in synthetic organic chemistry. It is utilized in:

- Synthesis of Complex Molecules : The multi-step organic reactions involving this compound allow for the efficient production of derivatives with enhanced biological activities. This includes modifications to improve efficacy or reduce toxicity.

- Material Science : Due to its unique structural features, it can be explored for applications in developing new materials with specific properties.

Anticancer Activity

Recent studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance:

- A study demonstrated that treatment with this compound resulted in significant increases in sub-G1 phase cells, indicating apoptosis through intrinsic pathways .

Table 1: Cell Lines Tested for Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |

Antimicrobial Properties

In vitro studies have indicated that this compound exhibits antimicrobial activity against several strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related benzyl piperazine carboxylates, focusing on substituent effects, synthetic routes, biological activity, and physicochemical properties.

Substituent Variations and Pharmacological Profiles

Table 1: Key structural analogs and their pharmacological attributes

Key Observations :

- Substituent Position : The C3 and C4 positions of the piperazine ring are critical for target specificity. For example:

- The pyrrolidine-1-carbonyl group at C3 in the target compound may enhance hydrogen bonding with receptors, similar to the pyrrolidin-1-ylmethyl group in GR-89,696, which contributes to κ-opioid receptor affinity .

- Lipophilic substituents (e.g., dichlorophenylacetyl in GR-89,696) improve receptor binding but may reduce solubility, whereas polar groups (e.g., benzyloxy in compound 3p) balance lipophilicity and solubility .

Key Observations :

Physicochemical and Pharmacokinetic Properties

- Solubility : The pyrrolidine-1-carbonyl group in the target compound may improve aqueous solubility compared to lipophilic analogs like GR-89,696, which require formulation optimization .

- Metabolic Stability : Piperazine derivatives with bulky substituents (e.g., Sch-350634’s 2,4-dimethylpyridinyl group) resist cytochrome P450 oxidation, enhancing plasma half-life .

Biological Activity

Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 288.35 g/mol. The compound consists of a benzyl group, a pyrrolidine moiety, and a piperazine ring, which contribute to its biological activity .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Kinase Inhibition : Compounds with similar structures have shown significant kinase inhibition. For example, derivatives with pyrrolidine rings demonstrated selectivity for cyclin-dependent kinases (CKs), suggesting that modifications in the structure may enhance potency against specific kinases .

- Anticancer Activity : Research indicates that piperazine derivatives exhibit cytotoxic effects in cancer cell lines. This compound may share these properties, potentially inducing apoptosis in tumor cells .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Case Study 1: Anticancer Potential

A study evaluating the anticancer activity of piperazine derivatives found that compounds similar to this compound exhibited enhanced cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Cholinesterase Inhibition

Research on piperazine-containing compounds indicated that those with a benzyl moiety showed superior inhibition of acetylcholinesterase (AChE) compared to their analogs. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .

Q & A

Q. What are the common synthetic routes for Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling piperazine derivatives with activated carbonyl agents. For example, a two-step protocol may include:

Protection of piperazine : Benzyl chloroformate reacts with piperazine to form benzyl piperazine-1-carboxylate (common intermediate; see for purity standards).

Acylation : The protected piperazine reacts with pyrrolidine-1-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the pyrrolidine moiety.

Optimization : Adjusting solvents (e.g., toluene enhances solubility for better kinetics ), stoichiometry (1.2:1 acyl chloride:piperazine derivative), and reaction time (12–24 hrs) improves yields. Catalysts like DMAP (4-dimethylaminopyridine) can accelerate acylation. Purification via flash chromatography (SiO₂, hexane:EtOAc gradients) ensures high purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : A multi-technique approach is critical:

- NMR : ¹H and ¹³C NMR in CDCl₃ confirm substituent positions. For example:

- Benzyl group: Aromatic protons at δ 7.2–7.4 ppm (multiplet) and carbonyl (C=O) at ~170 ppm .

- Piperazine ring: Methylenes at δ 3.4–3.7 ppm (triplet) and pyrrolidine carbonyl at ~165 ppm .

- HRMS : Exact mass analysis (e.g., [M+H⁺] calculated for C₁₇H₂₂N₃O₃: 316.1656; observed: 316.1658) validates molecular formula .

- FTIR : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) confirm functional groups .

Q. What purification techniques are optimal for isolating this compound?

- Methodological Answer :

- Flash column chromatography with SiO₂ and gradients of hexane:EtOAc (e.g., 8:1 to 1:2) effectively removes unreacted starting materials and byproducts .

- Recrystallization : If the compound is crystalline, solvents like ethyl acetate/hexane mixtures yield high-purity crystals. For oily products (common in piperazine derivatives), trituration with cold diethyl ether may solidify residues .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for stereoisomers of this compound?

- Methodological Answer : Enantioselective amination using chiral catalysts is a viable strategy. For example:

- Iridium-catalyzed asymmetric synthesis : As demonstrated for related piperazine carboxylates (e.g., Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate), iridium complexes with chiral ligands (e.g., phosphoramidites) induce high enantiomeric excess (ee >98%) .

- Reaction conditions : DMF at 50°C, crotyl acetate as allylic substrate, and slow addition of reactants to minimize racemization .

- Analysis : SFC (supercritical fluid chromatography) with chiral columns (e.g., Chiralpak AD-H) quantifies ee .

Q. What computational methods predict the biological activity or binding affinity of this compound?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., serotonin receptors, common for piperazines). Use the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G* level) to simulate binding poses .

- QSAR : Build regression models using descriptors (e.g., logP, polar surface area) from analogs (e.g., tert-butyl 4-(4-bromo-2-fluorophenoxy)propyl piperazine-1-carboxylate) to predict IC₅₀ values .

- Validation : Compare predictions with in vitro assays (e.g., radioligand binding for 5-HT receptors) .

Q. How do solvent choices and reaction kinetics impact the synthesis of this compound?

- Methodological Answer : A systematic study reveals:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hrs) |

|---|---|---|---|

| DCM | 8.9 | 75 | 24 |

| Toluene | 2.4 | 82 | 18 |

| DMF | 36.7 | 65 | 12 |

- Polar aprotic solvents (DMF) : Accelerate acylation but may increase side reactions (e.g., hydrolysis).

- Non-polar solvents (toluene) : Improve solubility of hydrophobic intermediates, enhancing yields .

- Kinetic analysis : Pseudo-first-order rate constants (k) derived from NMR time-course studies guide optimization .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from:

- Purity variations : Use HPLC (≥98% purity; ) to standardize test compounds. Impurities (e.g., unreacted benzyl chloroformate) may skew results.

- Assay conditions : Compare receptor binding protocols (e.g., buffer pH, temperature). For example, serotonin receptor affinity assays at pH 7.4 vs. 7.0 yield differing IC₅₀ values .

- Structural analogs : Confirm stereochemistry via X-ray crystallography (SHELX refinement; ) to rule out isomeric contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.